3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide
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Description
3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide, also known as FST-100, is a chemical compound that has gained attention in the scientific community due to its potential medical applications.
Scientific Research Applications
Synthesis and Medicinal Importance
- Azetidinone derivatives, including compounds structurally related to 3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide, have been synthesized and characterized for their antibacterial, antifungal, antitubercular, and anti-inflammatory activities (Samadhiya et al., 2013).
Antioxidant Activity
- Research focused on synthesizing Schiff bases and azetidines derived from phenyl urea derivatives, like our compound of interest, revealed their in-vitro antioxidant potentials (Nagavolu et al., 2017).
Polymerization Applications
- N-Sulfonylazetidines, similar to our target compound, have been explored in activated monomer anionic polymerization, leading to polymers with potential applications in material science (Reisman et al., 2020).
Allosteric Modulation
- Aryl azetidinyl oxadiazoles, which are structurally related, have been identified as positive allosteric modulators (PAMs), indicating potential in neuropharmacology (Packiarajan et al., 2012).
Antimicrobial and Antitubercular Activities
- Synthesized pyrimidine-azetidinone analogues have shown promising results in antimicrobial and antitubercular activities, which might be relevant to compounds like this compound (Chandrashekaraiah et al., 2014).
Anticancer Evaluation
- Phenylaminosulfanyl-1,4-naphthoquinone derivatives, related in structure to the compound of interest, displayed potent cytotoxic activity against various cancer cell lines, indicating potential anticancer applications (Ravichandiran et al., 2019).
Molecular Docking Studies
- Quantum mechanical, spectroscopic, and molecular docking studies on structurally related compounds have been conducted, indicating potential applications in drug design and understanding biological activity (Chandralekha et al., 2019).
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(3-methylphenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12-3-2-4-14(9-12)19-17(21)20-10-16(11-20)24(22,23)15-7-5-13(18)6-8-15/h2-9,16H,10-11H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVPOQPKTXYFOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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